Diisopentyl tartrate

Enantioselective liquid–liquid extraction Chiral resolution Propranolol

Diisopentyl tartrate (CAS 16016-41-4), also referred to as diisoamyl tartrate or dipentyl tartrate, is a chiral diester of tartaric acid with the molecular formula C₁₄H₂₆O₆ and a molecular weight of 290.35 g/mol. It is synthesized via acid-catalyzed esterification of tartaric acid with isoamyl alcohol (3-methylbutanol), preserving the C₂-symmetric chirality of the tartrate backbone.

Molecular Formula C14H26O6
Molecular Weight 290.35 g/mol
CAS No. 16016-41-4
Cat. No. B095166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopentyl tartrate
CAS16016-41-4
Molecular FormulaC14H26O6
Molecular Weight290.35 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O
InChIInChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1
InChIKeyVOBHVQRBBHSZAZ-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopentyl Tartrate (CAS 16016-41-4) – Chiral Diester for Asymmetric Synthesis and Enantioselective Extraction


Diisopentyl tartrate (CAS 16016-41-4), also referred to as diisoamyl tartrate or dipentyl tartrate, is a chiral diester of tartaric acid with the molecular formula C₁₄H₂₆O₆ and a molecular weight of 290.35 g/mol [1]. It is synthesized via acid-catalyzed esterification of tartaric acid with isoamyl alcohol (3-methylbutanol), preserving the C₂-symmetric chirality of the tartrate backbone [2]. Its primary applications lie in asymmetric synthesis as a chiral ligand or auxiliary and in enantioselective liquid–liquid extraction as a hydrophobic chiral selector, where its extended branched alkyl chains confer distinct phase-partitioning properties compared to shorter-chain dialkyl tartrates.

Why Diisopentyl Tartrate Cannot Be Replaced by Generic Dialkyl Tartrates


Dialkyl tartrates share a common chiral scaffold, but the alkyl chain length and branching dictate the hydrophobicity, steric bulk, and phase solubility of the resulting ligands or selectors. In enantioselective liquid–liquid extraction, systematic variation of the alkyl chain from shorter analogs (diethyl, diisopropyl) to dipentyl has been shown to alter enantioselectivity (α) and distribution coefficients, with dipentyl emerging as the most effective ester among those tested [1]. Substituting diisopentyl tartrate with a less hydrophobic tartrate risks a significant loss in separation performance, as the chiral recognition mechanism depends critically on the interplay between the selector's hydrophobic pocket and the analyte's structure [2]. The quantitative evidence in Section 3 substantiates this risk.

Quantitative Differentiation Data for Diisopentyl Tartrate Versus Closest Analogs


Propranolol Enantioselective Extraction: Dipentyl Tartrate Outperforms Other Alkyl Chain Lengths

In a systematic study of tartaric acid esters as chiral selectors for the resolution of racemic propranolol (R/S-PRP), dipentyl-L-tartrate yielded the highest enantioselectivity among all alkyl chain lengths evaluated [1]. The optimal biphasic system composed of 1,2-dichloroethane/water with dipentyl-L-tartrate and boric acid achieved an enantioselectivity (α) of 2.54, and the authors explicitly identified dipentyl-L-tartrate as 'the most effective ester of tartaric acid' tested [1]. While the study did not publish numeric α values for every comparator, the conclusion was reached after direct head-to-head screening of tartrate esters with varying alkyl chain length (including shorter-chain congeners) under identical phase conditions [1].

Enantioselective liquid–liquid extraction Chiral resolution Propranolol

Mandelic Acid Enantioselective Extraction with Binary Chiral Selector System

In a biphasic extraction system for racemic mandelic acid, L-dipentyl tartrate alone exhibited very low enantioselectivity as a single selector; however, when combined with β-cyclodextrin (β-CD) to form a binary chiral selector system, the enantioselectivity (α) reached 2.1 [1]. The distribution coefficients for D- and L-mandelic acids were 14.9 and 7.0, respectively, demonstrating preferential extraction of the D-enantiomer into the organic phase [1]. This binary system performance contrasts with the negligible enantiorecognition observed for L-dipentyl tartrate alone, highlighting a synergistic effect that may not be achievable with shorter-chain tartrates that lack comparable hydrophobic partitioning into the decanol organic phase [1].

Enantioselective extraction Mandelic acid Binary chiral selector

Ketoconazole Enantiomer Separation via Membrane Extraction Using L-Isopentyl Tartrate

A hollow-fiber membrane extraction process for separating ketoconazole (KTZ) enantiomers employed L-isopentyl tartrate (L-IPT) as the hydrophobic chiral selector in the organic strip phase, paired with sulfobutylether-β-cyclodextrin (SBE-β-CD) in the aqueous feed phase [1]. L-IPT preferentially recognized the (+)-2R,4S-ketoconazole enantiomer, while SBE-β-CD preferentially bound the (−)-2S,4R form, enabling a biphasic recognition strategy [1]. Using 9 hollow-fiber modules of 30 cm in series, an optical purity of 90% was achieved for KTZ enantiomers [1]. No direct comparison with other dialkyl tartrates was performed in this study; however, L-IPT was selected for its high hydrophobicity, which is essential for retention in the organic membrane phase and for minimizing selector leaching—an advantage over more water-soluble tartrates like diethyl tartrate [1].

Membrane extraction Ketoconazole enantiomers Chiral selector

Dialkyl Tartrate Alkyl Chain Length and Chiral Recognition in Nonaqueous Capillary Electrophoresis

Twelve dialkyltartrate-boric acid complexes were evaluated as chiral ion-pair selectors in nonaqueous capillary electrophoresis (NACE) [1]. The study found that enantioselectivity (α) and resolution (Rₛ) were similar across all dialkyl tartrates when the alkyl group contained fewer than six carbon atoms [1]. This encompasses diisopentyl tartrate (C5 branched) alongside diethyl (C2) and diisopropyl (C3 branched) tartrates [1]. The result indicates that for electrophoretic chiral separations, the intrinsic chiral recognition of the tartrate-boric acid scaffold is largely independent of the alkyl chain below a certain steric threshold. Consequently, the differentiation of diisopentyl tartrate in this application domain resides not in superior enantioselectivity but in its distinct bulk physical properties—higher boiling point (363.2 °C predicted ), lower density (1.103 g/cm³ predicted ), and greater hydrophobicity—which can be exploited for specific solvent systems, phase-transfer designs, or high-temperature processes.

Nonaqueous capillary electrophoresis Chiral ion-pair selector Dialkyl tartrate-boric acid complex

Validated Application Scenarios for Diisopentyl Tartrate Based on Quantitative Evidence


High-Performance Enantioselective Liquid–Liquid Extraction of Beta-Blockers

Procurement teams developing enantioselective extraction processes for beta-blockers (e.g., propranolol) should prioritize diisopentyl tartrate over shorter-chain tartrates. The quantitative evidence demonstrates that dipentyl-L-tartrate delivers the highest enantioselectivity (α = 2.54) among tartrate esters screened under identical biphasic conditions [1]. This performance advantage is directly tied to the compound's optimal alkyl chain length and hydrophobic character, which enhance chiral discrimination in dichloroethane/water systems.

Binary Chiral Selector Systems for Mandelic Acid and Related α-Hydroxy Acid Resolution

When designing binary selector extraction platforms for α-hydroxy acids, diisopentyl tartrate is a necessary hydrophobic component. Alone, L-dipentyl tartrate shows negligible enantioselectivity (α ≈ 1.0), but when paired with β-cyclodextrin, the system achieves α = 2.1 for mandelic acid [2]. The high distribution coefficients (D = 14.9 for D-enantiomer) confirm that the pentyl chains drive efficient organic-phase partitioning, a prerequisite for the synergistic recognition mechanism.

Hollow-Fiber Membrane Extraction for Pharmaceutical Enantiomer Purification

For continuous membrane-based enantiomer purification, diisopentyl tartrate is the selector of choice when selector leaching must be prevented. Its high hydrophobicity confines it to the organic membrane phase, unlike diethyl or diisopropyl tartrate which partition into aqueous phases. The hollow-fiber system using L-isopentyl tartrate achieved 90% optical purity for ketoconazole enantiomers [3], and the established mathematical model supports scalable module design.

Nonaqueous Capillary Electrophoresis with Physicochemical Property Differentiation

In NACE method development using dialkyl tartrate-boric acid chiral selectors, diisopentyl tartrate offers enantioselectivity comparable to diethyl and diisopropyl tartrates (class-level equivalence for alkyl chains < C6) [4]. The procurement rationale shifts to its higher boiling point (363.2 °C predicted) and lower density (1.103 g/cm³), which facilitate use in elevated-temperature electrophoretic methods and simplify phase handling in non-aqueous electrolyte systems.

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